alpha-methylcaproyl-CoA
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Overview
Description
2-methylhexanoyl-CoA is a medium-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-methylhexanoic acid. It is a methyl-branched fatty acyl-CoA and a medium-chain fatty acyl-CoA. It is a conjugate acid of a 2-methylhexanoyl-CoA(4-).
Scientific Research Applications
Beta-Oxidation of Branched-Chain Fatty Acids
Alpha-methylcaproyl-CoA, through alpha-methylacyl-CoA racemase, plays a crucial role in the beta-oxidation of branched-chain fatty acids. This enzyme catalyzes the conversion of various branched-chain fatty acyl-CoAs to their stereoisomers, facilitating their degradation via beta-oxidation (Ferdinandusse et al., 2000).
Role in Metabolism and Cancer
This compound's involvement in the metabolism of branched-chain lipids and its role in cancers, especially prostate and renal cancers, has been identified. Studies have shown that alpha-methylacyl-CoA racemase, which acts on this compound, is overexpressed in these cancers, suggesting its potential as a therapeutic target (Carnell et al., 2007); (Molinie et al., 2006).
Enzymatic Function and Mechanism
Research has been conducted to understand the mechanism of alpha-methylacyl-CoA racemase, which influences the function of this compound. This includes studies on the active site geometry and the enzyme's reaction mechanism, providing insights into its wide substrate specificity and catalytic process (Bhaumik et al., 2007).
Diagnostic Marker in Cancer
This compound, through alpha-methylacyl-CoA racemase, serves as a diagnostic marker for prostate cancer, with its expression correlating with tumor progression and grading. This highlights its potential utility in cancer diagnosis and prognosis assessment (Langner et al., 2006).
Properties
Molecular Formula |
C28H48N7O17P3S |
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Molecular Weight |
879.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylhexanethioate |
InChI |
InChI=1S/C28H48N7O17P3S/c1-5-6-7-16(2)27(40)56-11-10-30-18(36)8-9-31-25(39)22(38)28(3,4)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h14-17,20-22,26,37-38H,5-13H2,1-4H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t16?,17-,20-,21-,22+,26-/m1/s1 |
InChI Key |
QZBBWKARTWOCMU-CRVKRRNDSA-N |
Isomeric SMILES |
CCCCC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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